molecular formula C24H14N2OS2 B304529 2-(benzylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile

2-(benzylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile

Cat. No. B304529
M. Wt: 410.5 g/mol
InChI Key: VHYFWMQNHWTNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile is a chemical compound that belongs to the class of indeno[2,1-b]pyridine derivatives. It has gained attention in scientific research due to its potential use as a therapeutic agent for various diseases.

Mechanism of Action

The exact mechanism of action of 2-(benzylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile is not fully understood. However, studies have suggested that it may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects
Studies have shown that 2-(benzylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Additionally, studies have suggested that it may have neuroprotective effects by reducing neuroinflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(benzylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile in lab experiments is its potential use as a therapeutic agent for various diseases. However, its limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

For the study of 2-(benzylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile include further exploration of its potential therapeutic applications, optimization of its synthesis method to improve its solubility, and studies to fully understand its mechanism of action and potential side effects. Additionally, research can be conducted to investigate its potential use in combination with other therapeutic agents to enhance its therapeutic effects.
In conclusion, 2-(benzylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile is a chemical compound with potential therapeutic applications in various diseases. Its synthesis method involves a multi-step process, and its mechanism of action is not fully understood. Studies have shown its potential anticancer, anti-inflammatory, antiviral, and neuroprotective properties. Further research is needed to fully understand its therapeutic potential and optimize its synthesis method.

Synthesis Methods

The synthesis of 2-(benzylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile involves a multi-step process. The first step is the synthesis of 2-(benzylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carboxylic acid by reacting 2-thiophenecarboxylic acid with benzyl mercaptan, followed by a cyclization reaction with 2-aminonicotinaldehyde. The resulting product is then converted to the final compound by reacting with acetonitrile.

Scientific Research Applications

2-(benzylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has been studied for its potential use in various therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and antiviral properties. Studies have also suggested its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-(benzylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile

Molecular Formula

C24H14N2OS2

Molecular Weight

410.5 g/mol

IUPAC Name

2-benzylsulfanyl-9-oxo-4-thiophen-2-ylindeno[2,1-b]pyridine-3-carbonitrile

InChI

InChI=1S/C24H14N2OS2/c25-13-18-20(19-11-6-12-28-19)21-16-9-4-5-10-17(16)23(27)22(21)26-24(18)29-14-15-7-2-1-3-8-15/h1-12H,14H2

InChI Key

VHYFWMQNHWTNMM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4C3=O)C(=C2C#N)C5=CC=CS5

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4C3=O)C(=C2C#N)C5=CC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.